4-Nitrophenyl sulfate
4-Nitrophenyl sulfate
4-Nitrophenyl sulfate, also known as P-nitro-phenol, belongs to the class of organic compounds known as phenylsulfates. Phenylsulfates are compounds containing a sulfuric acid group conjugated to a phenyl group. 4-Nitrophenyl sulfate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 4-nitrophenyl sulfate is primarily located in the cytoplasm. 4-Nitrophenyl sulfate can be biosynthesized from 4-nitrophenol.
4-nitrophenyl hydrogen sulfate is an aryl sulfate the mono 4-nitrophenyl ester of sulfuric acid. It has a role as a human metabolite. It is an aryl sulfate and a C-nitro compound. It derives from a 4-nitrophenol. It is a conjugate acid of a 4-nitrophenyl sulfate.
4-nitrophenyl hydrogen sulfate is an aryl sulfate the mono 4-nitrophenyl ester of sulfuric acid. It has a role as a human metabolite. It is an aryl sulfate and a C-nitro compound. It derives from a 4-nitrophenol. It is a conjugate acid of a 4-nitrophenyl sulfate.
Brand Name:
Vulcanchem
CAS No.:
1080-04-2
VCID:
VC21012496
InChI:
InChI=1S/C6H5NO6S/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12/h1-4H,(H,10,11,12)
SMILES:
C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)O
Molecular Formula:
C6H5NO6S
Molecular Weight:
219.17 g/mol
4-Nitrophenyl sulfate
CAS No.: 1080-04-2
Cat. No.: VC21012496
Molecular Formula: C6H5NO6S
Molecular Weight: 219.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 4-Nitrophenyl sulfate, also known as P-nitro-phenol, belongs to the class of organic compounds known as phenylsulfates. Phenylsulfates are compounds containing a sulfuric acid group conjugated to a phenyl group. 4-Nitrophenyl sulfate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 4-nitrophenyl sulfate is primarily located in the cytoplasm. 4-Nitrophenyl sulfate can be biosynthesized from 4-nitrophenol. 4-nitrophenyl hydrogen sulfate is an aryl sulfate the mono 4-nitrophenyl ester of sulfuric acid. It has a role as a human metabolite. It is an aryl sulfate and a C-nitro compound. It derives from a 4-nitrophenol. It is a conjugate acid of a 4-nitrophenyl sulfate. |
|---|---|
| CAS No. | 1080-04-2 |
| Molecular Formula | C6H5NO6S |
| Molecular Weight | 219.17 g/mol |
| IUPAC Name | (4-nitrophenyl) hydrogen sulfate |
| Standard InChI | InChI=1S/C6H5NO6S/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12/h1-4H,(H,10,11,12) |
| Standard InChI Key | JBGHTSSFSSUKLR-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)O |
| Canonical SMILES | C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator